2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by sulfonylation and cyclization to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the indole moiety.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the sulfonyl and indole moieties.
Trifluoromethyl phenyl sulfone: Similar sulfonyl group but different overall structure.
Pyrrolidine Derivatives: Similar in terms of biological activity but different in structure.
Uniqueness: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is unique due to the combination of the trifluoromethyl, sulfonyl, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F3NO2S |
---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)11-5-7-12(8-6-11)22(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
InChI Key |
YLIUOSIZFANCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.